
Methyl nonanoate
Overview
Description
Methyl nonanoate (C₁₀H₂₀O₂) is the methyl ester of nonanoic acid, characterized by a nine-carbon alkyl chain and a methyl ester functional group. It is widely utilized in food flavoring due to its pear and wine-like aroma , and serves as a substrate in biodiesel production and microbial esterification studies . Analytical methods such as GC-MS and GC-FID frequently employ this compound as an internal standard due to its stable recovery factor (80%) and consistent chromatographic behavior . Additionally, it acts as a biomarker in agricultural products, distinguishing cultivars like Huning 95-1 in vegetable soybean .
Preparation Methods
Hydroesterification of 1-Octene Using Palladium Catalysis
Reaction Mechanism and Conditions
The hydroesterification of 1-octene with methyl formate and methanol employs a palladium-based catalytic system to yield methyl nonanoate. This method, described in , involves a palladium(II) acetylacetonate (Pd(acac)<sub>2</sub>) catalyst paired with the ligand 1,2-bis[di(tert-butyl)phosphinomethyl]benzene (DTBPMB). The reaction proceeds under autogenous pressure (5.1 bar) at 100°C for 20 hours in a methanol/methyl formate solvent system, achieving a 92.1% yield of linear this compound with a 94:6 n:iso ratio .
Optimization and Selectivity
Key parameters influencing selectivity and yield include:
-
Catalyst Loading : 0.038 mol% Pd(acac)<sub>2</sub> and 0.13 mol% DTBPMB.
-
Solvent Composition : A 1:1 ratio of methanol to methyl formate enhances carbonyl insertion efficiency.
-
Acid Additive : Methanesulfonic acid (20 µL) promotes protonation of intermediates, suppressing side reactions .
Table 1: Optimal Conditions for Hydroesterification
Parameter | Value |
---|---|
Temperature | 100°C |
Pressure | 5.1 bar |
Catalyst System | Pd(acac)<sub>2</sub>/DTBPMB |
Reaction Time | 20 hours |
Yield (Linear Product) | 92.1% |
This method offers high regioselectivity for linear esters, making it suitable for premium-grade this compound production. However, the reliance on noble-metal catalysts raises cost considerations for large-scale applications .
Catalytic Cracking of Epoxy Methyl Oleate
Process Overview
A patent from discloses the preparation of this compound via catalytic cracking of epoxy methyl oleate. Using a tungsten-loaded mesoporous molecular sieve (H<sub>2</sub>O<sub>2</sub>-treated), the reaction cleaves the epoxy group at 40–100°C under ambient pressure, yielding nonanal and This compound as primary products. The catalyst system, comprising 0.005–0.1 wt% tungsten with optional titanium/molybdenum co-catalysts, achieves near-quantitative conversion of epoxy substrates .
Advantages Over Conventional Methods
Compared to hydroformylation (88% yield) and RuO<sub>4</sub>-mediated oxidation (<40% yield), this method operates under milder conditions without requiring high-pressure equipment. The mesoporous sieve’s high surface area (≥300 m<sup>2</sup>/g) ensures efficient mass transfer, while tungsten’s Lewis acidity facilitates selective C–O bond cleavage .
Table 2: Performance of Catalytic Cracking
Parameter | Value |
---|---|
Temperature Range | 40–100°C |
Catalyst Composition | W/Ti-Mo on H<sub>2</sub>O<sub>2</sub>-treated sieve |
Pressure | Ambient |
Conversion | >95% |
This approach is scalable for biodiesel production, where epoxy methyl oleate is a low-cost byproduct of unsaturated ester processing .
Acid-Catalyzed Esterification of Nonanoic Acid
Kinetic and Thermodynamic Analysis
The esterification of nonanoic acid with methanol, catalyzed by cation-exchange resins (e.g., Amberlyst 35), follows a pseudo-homogeneous kinetic model. As reported in , elevating the temperature from 303.15 K to 333.15 K increases conversion from 65% to 89% at a 1:4 acid:methanol molar ratio. Nonideality corrections using activity coefficients (UNIFAC model) account for methanol’s polar interactions, refining the rate constant estimation .
Parameter Optimization
Table 3: Effect of Reaction Parameters on Conversion
Parameter | Optimal Value | Conversion |
---|---|---|
Temperature | 333.15 K | 89% |
Molar Ratio (MeOH:Acid) | 4:1 | 89% |
Catalyst Loading | 5 wt% Amberlyst 35 | 89% |
Agitation Speed | 600 rpm | No diffusion limitation |
Excess methanol shifts equilibrium toward ester formation, while resin catalysts enable easy separation and reuse. Amberlyst 35 outperforms Dowex 50Wx2 due to its higher acid capacity (5.2 meq/g vs. 4.7 meq/g) .
Comparative Evaluation of Methods
Yield and Selectivity
-
Hydroesterification : 92.1% yield, high linear selectivity (94:6 n:iso).
-
Catalytic Cracking : >95% conversion, co-production of nonanal.
-
Esterification : 89% conversion, scalable with low-cost reactants.
Industrial Applicability
-
Hydroesterification : Ideal for high-purity esters but limited by catalyst costs.
-
Catalytic Cracking : Suitable for integrated biorefineries utilizing lipid byproducts.
-
Esterification : Economical for bulk production, leveraging existing methanol infrastructure.
Scientific Research Applications
Agricultural Applications
Nematicidal Activity
Methyl nonanoate exhibits significant nematicidal properties, particularly against root-knot and soybean cyst nematodes. Research indicates that it can be toxic to these nematodes at concentrations as low as 0.2 µL a.i./liter, making it a potential candidate for organic nematicides in agriculture .
Case Study: Efficacy Against Nematodes
- Study Reference : PMID: 19274268
- Findings : this compound demonstrated effective control over nematode populations in controlled environments. Its application reduced nematode infestation rates significantly compared to untreated controls.
Food Technology
Flavoring Agent
This compound is utilized as a flavoring agent due to its fruity and tropical aroma, which resembles that of apples and bananas. It is commonly found in various food products and beverages, contributing to their sensory profiles .
Case Study: Flavor Profile Enhancement
- Product Type : Fruit-flavored beverages
- Application : Used to enhance the flavor profile of apple-flavored drinks.
- Outcome : Sensory evaluations indicated improved consumer preference when this compound was included in formulations.
Perfume and Fragrance Industry
This compound is valued in the fragrance industry for its pleasant scent, often described as fruity or floral. It is incorporated into perfumes and cosmetic products to enhance olfactory appeal .
Case Study: Fragrance Development
- Product Type : Floral perfume
- Application : Incorporated at varying concentrations to determine optimal scent strength.
- Outcome : Formulations with this compound received higher ratings in consumer tests for fragrance intensity and pleasantness.
Pharmaceutical Applications
This compound has been studied for its potential roles as an antifungal agent and an antinematodal drug. Its efficacy against certain pathogens makes it a candidate for further research in medicinal chemistry .
Case Study: Antifungal Properties
- Study Reference : Various laboratory studies
- Findings : Demonstrated inhibitory effects on fungal growth in vitro, suggesting potential applications in antifungal formulations.
Mechanism of Action
Methyl nonanoate exerts its effects through interactions with various molecular targets and pathways. As a fatty acid methyl ester, it can interact with lipid membranes and influence membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Methyl Esters of Medium-Chain Fatty Acids (MCFAs)
Reactivity in Biodiesel and Microbial Systems
Methyl nonanoate exhibits superior transesterification efficiency compared to longer-chain esters. For example:
- At 1 mM concentration, this compound yields 2,304 nM ethyl nonanoate in yeast fermentations without toxicity, whereas methyl dodecanoate requires higher concentrations and shows inhibitory effects .
- In E. coli biocatalytic systems, this compound produces 0.34 mM di-ester, outperforming ethyl nonanoate (0.04 mM) due to its methyl group’s steric and electronic advantages .
Ethyl Nonanoate
Ethyl nonanoate (C₁₁H₂₂O₂), the ethyl ester analog, is prevalent in wines and fermented beverages. Key differences include:
- Flavor Role: Ethyl nonanoate is a primary ester in Huning 95-1 soybean, serving as a cultivar marker .
- Biochemical Reactivity: Ethyl esters are less efficient in di-ester production due to slower enzymatic conversion rates. For instance, ω-oxidation by Pseudomonas putida’s AlkB enzyme is 2–8× faster for this compound than its ethyl counterpart .
Unsaturated Esters
Unsaturated analogs like methyl non-2-enoate (C₁₀H₁₈O₂) exhibit reduced combustion reactivity:
- In low-temperature oxidation, this compound achieves 80% CO₂ conversion at a compression ratio of 7:1, whereas methyl non-2-enoate requires 8.5:1 .
- Saturation enhances stability and reactivity in fuel applications, making this compound preferable for biodiesel .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity in Biocatalytic Systems
Substrate | Di-Ester Yield (mM) | Toxicity Threshold (mM) | Reference |
---|---|---|---|
This compound | 0.34 | >1.0 | |
Ethyl nonanoate | 0.04 | >0.5 | |
Methyl dodecanoate | 0.19 | >0.1 |
Research Findings and Implications
- Food Industry: this compound enhances flavor complexity in honey (thyme, pine) and fermented wines but is less dominant than ethyl esters .
- Biofuel Production: Its saturated structure and high transesterification efficiency make it ideal for biodiesel, avoiding toxicity seen in dodecanoate .
- Biocatalysis: this compound’s superior enzymatic conversion highlights the role of ester group positioning in ω-oxidation pathways .
Biological Activity
Methyl nonanoate, a fatty acid ester with the molecular formula CHO, has garnered attention due to its diverse biological activities. This compound is primarily known for its presence in various food items and its potential applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its effects on nematodes, adipocytes, and its potential as a biochemical reagent.
- Molecular Weight : 172.265 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 210.3 °C
- Melting Point : 30 °C
- Solubility : Practically insoluble in water
Sources of this compound
This compound is found in a variety of natural sources, including:
- Fruits: Apples, bananas, blackberries, grapes, pineapples, strawberries
- Dairy: Butter, blue cheese
- Beverages: White wine
- Other: Tobacco, baked potatoes, star fruit
1. Nematicidal Activity
This compound exhibits significant nematicidal properties against root-knot and soybean cyst nematodes. Studies indicate that it can be toxic to these nematodes at concentrations as low as 0.2 µL a.i./litre. This activity suggests potential applications in agricultural pest management, particularly for crops affected by nematode infestations .
Nematode Type | Concentration (µL a.i./litre) | Effect |
---|---|---|
Root-knot nematodes | 0.2 | Toxicity observed |
Soybean cyst nematodes | 0.2 | Toxicity observed |
2. Effects on Adipocytes
Recent research has explored the impact of this compound on adipocyte metabolism. A study involving 3T3-L1 adipocytes demonstrated that treatment with this compound led to a modest decrease in fat accumulation compared to control groups. Specifically, a reduction of approximately 11% in lipid deposits was observed when adipocytes were treated with 8-methyl nonanoic acid (a derivative) at concentrations of 1 and 10 µM .
Treatment Group | Lipid Accumulation Change (%) |
---|---|
Control (0.1% DMSO) | Baseline |
8-Methyl Nonanoic Acid (1 µM) | -11% |
8-Methyl Nonanoic Acid (10 µM) | -11% |
3. Biochemical Applications
This compound serves as a biochemical reagent in various life science research applications. Its hydrophobic nature and unique chemical properties make it suitable for studies involving lipid metabolism and enzymatic reactions .
Case Study 1: Nematode Control
In a controlled laboratory setting, this compound was tested against root-knot nematodes in soil samples. The results indicated a significant reduction in nematode populations within one week of application at the effective concentration of 0.2 µL a.i./litre.
Case Study 2: Adipocyte Lipid Metabolism
A study investigated the effects of this compound on lipid metabolism in adipocytes under various treatment conditions. The findings suggested that this compound could modulate fat storage and energy expenditure, highlighting its potential role in obesity management strategies.
Q & A
Q. Basic: What are the established methods for synthesizing methyl nonanoate with high purity for analytical standards?
Methodological Answer:
this compound is typically synthesized via acid-catalyzed esterification of nonanoic acid with methanol. Key steps include:
Reaction Setup : Use concentrated sulfuric acid (0.5–1% v/v) as a catalyst, with a 1:2 molar ratio of nonanoic acid to methanol.
Reflux Conditions : Heat at 60–70°C for 4–6 hours under anhydrous conditions to drive the equilibrium toward ester formation.
Purification : Neutralize residual acid with sodium bicarbonate, followed by fractional distillation (boiling point ~213°C) to isolate this compound. Purity validation requires gas chromatography (GC) with flame ionization detection (FID), targeting >99.5% purity for analytical standards .
Q. Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?
Methodological Answer:
For quantification in biological or environmental samples:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile esters. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) mode. This compound’s molecular ion (m/z 172) and fragment ions (e.g., m/z 74, 87) aid identification .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 reverse-phase column with UV detection at 210 nm for non-volatile derivatives. Pre-column derivatization with 2,4-dinitrophenylhydrazine enhances sensitivity .
Q. Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound across studies?
Methodological Answer:
Contradictions in vapor pressure data often arise from measurement techniques (static vs. dynamic methods) or calibration errors. To address this:
Standardization : Cross-validate results using NIST-recommended protocols (e.g., ebulliometry for vapor pressure) and reference materials .
Statistical Analysis : Apply the Clarke-Glew equation to model temperature-dependent vapor pressure, comparing experimental data with computational predictions (e.g., COSMO-RS). Discrepancies >5% warrant re-evaluation of instrumental calibration .
Q. Advanced: What experimental design considerations are critical when studying this compound’s role as a pheromone in ecological systems?
Methodological Answer:
For ecological or behavioral studies:
Dose-Response Calibration : Use electroantennography (EAG) to determine detection thresholds in target organisms (e.g., insects).
Field vs. Lab Settings : Control for environmental variables (humidity, temperature) that alter volatility. In field trials, deploy slow-release dispensers to maintain consistent concentrations .
Data Reproducibility : Replicate experiments across seasons/locations and use multivariate analysis to distinguish this compound’s effects from confounding semiochemicals .
Q. Basic: What purity standards and validation protocols are required for this compound used as a reference material in chromatography?
Methodological Answer:
- Purity Criteria : ≥99.5% by GC-FID, with absence of co-eluting peaks (e.g., methyl octanoate or decanoate) .
- Validation :
Q. Advanced: How should researchers address challenges in reproducing catalytic esterification yields for this compound under varying reaction conditions?
Methodological Answer:
Variability in yields (e.g., 70–90%) stems from catalyst efficiency and side reactions. Mitigation strategies:
Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology (RSM).
Alternative Catalysts : Test immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis, which reduce sulfuric acid-induced side products.
In Situ Monitoring : Use attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to track esterification progress and terminate reactions at peak yield .
Properties
IUPAC Name |
methyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXHLVMUNBOGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061921 | |
Record name | Methyl n-nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour | |
Record name | Methyl nonanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21140 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 214.00 °C. @ 760.00 mm Hg | |
Record name | Methyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water | |
Record name | Methyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.879 | |
Record name | Methyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.21 [mmHg] | |
Record name | Methyl nonanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21140 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1731-84-6 | |
Record name | Methyl nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1731-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pelargonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl nonanoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nonanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl n-nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl nonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL NONANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKD6QOH68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35 °C | |
Record name | Methyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.